
(s)-2-oxoimidazolidine-4-carboxylic acid
Beschreibung
(S)-2-Oxoimidazolidine-4-carboxylic acid (CAS: 21277-16-7) is a chiral heterocyclic compound with the molecular formula C₄H₆N₂O₃ (molecular weight: 130.103). It features a five-membered imidazolidine ring with a ketone group at position 2 and a carboxylic acid at position 4 . The (S)-configuration at the stereocenter distinguishes it from its enantiomer, (R)-2-oxoimidazolidine-4-carboxylic acid. This compound is a synthetic analog of (S)-pyroglutamic acid and serves as a precursor in peptide synthesis and pharmaceuticals .
Eigenschaften
IUPAC Name |
(4S)-2-oxoimidazolidine-4-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N2O3/c7-3(8)2-1-5-4(9)6-2/h2H,1H2,(H,7,8)(H2,5,6,9)/t2-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZKRPYCBSZIQKN-REOHCLBHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC(=O)N1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](NC(=O)N1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
41371-53-3 | |
Record name | 2-Imidazolidine-4-carboxylic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041371533 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (4S)-2-oxoimidazolidine-4-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Vorbereitungsmethoden
Oxazolidine Synthesis via Aqueous-Phase Reactions
Patent CN111808040A outlines a method for synthesizing 2-oxo-oxazolidine-4-carboxylic acid derivatives using water as a solvent. The process involves:
-
Reaction of Serine Derivatives : DL-serine methyl ester hydrochloride reacts with S,S'-dimethyl dithiocarbonate under inert conditions.
-
Hydrolysis : Alkaline hydrolysis of the intermediate yields the carboxylic acid with >86% yield.
Key Advantages :
Thiazolidine Synthesis Using Chloroformates
Patent CN104592146A describes the preparation of L-2-oxothiazolidine-4-carboxylic acid from L-cysteine hydrochloride and chloroformates (e.g., methyl chloroformate). The method features:
-
Nitrogen Protection : Ensures reaction stability by preventing oxidation.
-
Phase Separation and Recrystallization : Yields >99% purity through ethyl acetate recrystallization.
Comparison with Oxazolidine Methods :
-
Thiazolidine synthesis requires harsh acidic conditions (pH 2.0–3.0) for protonation, whereas oxazolidine routes use milder alkaline hydrolysis.
-
Both methods emphasize the importance of solvent selection (e.g., toluene, ethyl acetate) for purification.
Prospective Routes for (S)-2-Oxoimidazolidine-4-Carboxylic Acid
Adapting Oxazolidine Synthesis to Imidazolidines
The imidazolidine ring, containing two nitrogen atoms, may be synthesized via cyclization of a diamine or urea derivative. A plausible pathway involves:
-
Starting Material : (S)-2-amino-3-hydroxypropanoic acid (L-serine) or its ester.
-
Cyclization Agent : Urea or carbonyldiimidazole to introduce the second nitrogen.
-
Hydrolysis : Conversion of esters to carboxylic acids using NaOH or LiOH.
Challenges :
-
Ring Strain : Imidazolidines exhibit higher ring strain than oxazolidines, necessitating optimized reaction temperatures.
-
Stereochemical Control : Preservation of the (S)-configuration requires chiral auxiliaries or enzymes.
Data-Driven Optimization Parameters
Critical Considerations for Industrial Scalability
Analyse Chemischer Reaktionen
Types of Reactions: (4S)-2-Oxoimidazolidine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield different imidazolidine derivatives with altered functional groups.
Substitution: The imidazolidine ring can undergo substitution reactions, where specific hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce various imidazolidine derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry
- Building Block : It serves as a precursor for synthesizing complex organic molecules.
- Reactivity : The compound can participate in multiple chemical reactions, which are crucial for developing new materials and pharmaceuticals.
Biology
- Biochemical Pathways : Research indicates that (S)-2-oxoimidazolidine-4-carboxylic acid plays a role in metabolic pathways involving amino acids and peptides, influencing physiological functions such as hormone regulation .
- Cellular Effects : It affects cellular processes, including gene expression and signaling pathways.
Medicine
- Therapeutic Applications : The compound has been explored as a precursor for drug development, particularly in creating angiotensin-converting enzyme inhibitors used to manage hypertension .
- Matrix Metalloproteinase Inhibition : It has been synthesized into hydroxyamides that inhibit matrix metalloproteinase-13, which is relevant for treating various cancers .
Industry
- Specialty Chemicals : Utilized in producing specialty chemicals with tailored properties.
- Corrosion Inhibition : Applied in material science as a corrosion inhibitor to enhance the durability of various substrates .
Case Studies
Application Area | Description | Methodology | Results |
---|---|---|---|
Pharmaceuticals | Development of ACE inhibitors | Synthesis of derivatives from this compound | Effective in lowering blood pressure |
Biomedicine | Oligonucleotide synthesis | Incorporation into oligonucleotides for therapeutic uses | Improved binding affinity and stability |
Material Science | Corrosion inhibition | Application as a surface treatment agent | Significant reduction in corrosion rates |
Cosmetic Science | Formulation of soft-tissue fillers | Mixed with hyaluronic acid | Enhanced texture and longevity of fillers |
Electrical Engineering | Battery performance enhancement | Incorporated into battery structures | Improved capacity and voltage potential |
Wirkmechanismus
The mechanism of action of (4S)-2-Oxoimidazolidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, influencing various biochemical processes. Its unique structure allows it to bind to specific sites on target molecules, thereby modulating their activity and function.
Vergleich Mit ähnlichen Verbindungen
Key Properties :
- Melting point: 183°C.
- Exhibits hydrogen bonding between urea N–H and carboxylic acid O–H groups, forming helical chains .
Comparison with Structurally Similar Compounds
(S)-1-Methyl-2-Oxoimidazolidine-4-Carboxylic Acid
Structural Difference: A methyl group at position 1. Synthesis: Derived from (S)-2-amino-3-(methylamino)propionic acid hydrochloride using similar phosgene-mediated cyclization . Properties:
Thiazolidine Derivatives: 2-Oxo-1,3-Thiazolidine-4-Carboxylic Acid (OTC)
Structural Difference : Sulfur atom replaces one nitrogen in the ring.
Properties :
ACE Inhibitor Derivatives (e.g., 3a–3p)
Structural Features : Substituents at positions 1, 3, and 5 (e.g., benzyl, methoxycarbonyl groups) .
Synthesis : Multi-step routes from asparagine derivatives or via Hofmann degradation .
Biological Activity :
(R)-2-Oxoimidazolidine-4-Carboxylic Acid
Structural Difference: Enantiomeric configuration at C4. Safety Profile: Classified as acutely toxic (oral, dermal, inhalation; Category 4) under EU-GHS .
Data Tables
Table 1: Structural and Physical Properties
Compound | Molecular Formula | Molecular Weight | Melting Point (°C) | Key Feature |
---|---|---|---|---|
(S)-2-Oxoimidazolidine-4-carboxylic acid | C₄H₆N₂O₃ | 130.103 | 183 | Chiral imidazolidine core |
(S)-1-Methyl-2-oxoimidazolidine-4-carboxylic acid | C₅H₈N₂O₃ | 144.13 | – | Methyl substituent at N1 |
2-Oxo-1,3-thiazolidine-4-carboxylic acid (OTC) | C₄H₅NO₃S | 147.148 | – | Thiazolidine ring with sulfur |
(4S,5R)-1,3-Dibenzyl-5-(methoxycarbonyl)-2-oxoimidazolidine-4-carboxylic acid | C₂₀H₂₀N₂O₅ | 368.39 | 144.9–147.5 | Benzyl and methoxycarbonyl groups |
Biologische Aktivität
(S)-2-Oxoimidazolidine-4-carboxylic acid, also known as a structural analogue of (S)-pyroglutamic acid, has garnered attention in biochemical research due to its potential biological activities and therapeutic applications. This compound is implicated in various biochemical pathways, particularly those related to peptide hormones and cellular signaling.
Overview of Biological Activity
This compound exhibits several biological activities that can be categorized into its mechanism of action , cellular effects , and therapeutic implications .
- Structural Analogue : As an analogue of (S)-pyroglutamic acid, this compound may interact with similar receptors or enzymes, influencing the release or activity of important peptide hormones such as thyrotropin-releasing hormone (TRH) and luteinizing hormone-releasing hormone (LH-RH) .
- Biochemical Pathways : The compound is involved in metabolic pathways that regulate amino acid metabolism and peptide hormone synthesis. It interacts with enzymes like glutamate dehydrogenase and transaminases, which are crucial for amino acid conversion and nitrogen balance .
- Molecular Interactions : The binding interactions of this compound with biomolecules can lead to enzyme inhibition or activation, altering gene expression and cellular responses .
Cellular Effects
The biological activity of this compound extends to various cellular processes:
- Cell Signaling : The compound influences cell signaling pathways, potentially modulating responses to hormonal signals through its effects on peptide hormones .
- Gene Expression : It has been shown to affect gene expression patterns, impacting cellular metabolism and function .
- Stability and Dosage Effects : In laboratory settings, the stability of this compound can vary, affecting its long-term impacts on cellular function. Dosage studies in animal models indicate that low doses may exert beneficial effects, such as inhibiting angiotensin-converting enzyme (ACE) activity and reducing blood pressure .
Case Studies and Experimental Evidence
Several studies have explored the biological activity of this compound:
- Peptide Hormone Activity : Research indicates that this compound may mimic the actions of naturally occurring peptide hormones due to its structural similarity to pyroglutamic acid. This suggests potential roles in therapeutic applications targeting hormonal imbalances .
- Antioxidant Properties : Studies have shown that derivatives of similar compounds exhibit antioxidant properties, which could be beneficial in protecting against oxidative stress-related damage in tissues .
- Therapeutic Applications : The potential use of this compound as a therapeutic agent has been suggested in contexts such as hypertension management and possibly in neuroprotective strategies due to its influence on neurotransmitter systems .
Data Summary Table
Aspect | Description |
---|---|
Chemical Structure | Heterocyclic amino acid derivative; analogue of pyroglutamic acid |
Biological Activities | Modulation of peptide hormones, antioxidant effects, potential antihypertensive activity |
Mechanism of Action | Interacts with receptors/enzyme pathways similar to TRH and LH-RH |
Cellular Effects | Influences cell signaling, gene expression, and metabolic pathways |
Research Implications | Potential therapeutic applications in hormonal regulation and oxidative stress protection |
Q & A
Basic: What are the standard synthetic routes for (S)-2-oxoimidazolidine-4-carboxylic acid, and what reaction conditions are critical for enantiomeric purity?
Answer:
The synthesis typically involves cyclization of chiral precursors such as (S)-2-amino-4-carboxyimidazolidine derivatives. A common method uses acid-catalyzed intramolecular cyclization under reflux with acetic acid, as described in analogous imidazolidine syntheses . Key factors for enantiomeric purity include:
- Chiral resolution : Use of chiral auxiliaries or enzymes (e.g., lipases) to resolve racemic mixtures.
- Reaction temperature : Lower temperatures (0–25°C) minimize racemization.
- Catalyst selection : Palladium or copper catalysts may enhance stereoselectivity in coupling steps .
Validate purity via chiral HPLC (e.g., Chiralpak® columns) and polarimetry .
Advanced: How can researchers optimize the synthesis of this compound to improve yield while maintaining stereochemical integrity?
Answer:
Advanced optimization strategies include:
- Microwave-assisted synthesis : Reduces reaction time (30–60 minutes vs. 3–5 hours) and improves yield by 15–20% .
- Flow chemistry : Enables precise control of temperature and reagent mixing, critical for minimizing epimerization .
- Protecting groups : Use of tert-butoxycarbonyl (Boc) or benzyl (Bn) groups to shield reactive carboxylic acid moieties during cyclization .
Monitor intermediates by LC-MS and adjust pH to stabilize the zwitterionic form of the product .
Basic: What analytical methods are recommended for characterizing this compound and confirming its structure?
Answer:
- NMR spectroscopy : and NMR to confirm the imidazolidine ring (δ 4.5–5.0 ppm for NH protons) and carboxylic acid group (δ 170–175 ppm) .
- IR spectroscopy : Peaks at 1680–1720 cm (C=O stretch) and 2500–3300 cm (carboxylic acid O-H) .
- Elemental analysis : Match experimental C, H, N values to theoretical calculations (±0.3% tolerance) .
Advanced: How should researchers address discrepancies in reported biological activity data for this compound derivatives?
Answer:
Contradictions often arise from:
- Solvent effects : Polar aprotic solvents (e.g., DMSO) may stabilize reactive intermediates, altering activity .
- Enantiomeric cross-contamination : Even 2–5% of the (R)-enantiomer can skew enzyme inhibition assays. Validate via chiral chromatography .
- Assay conditions : Adjust pH (6.5–7.4 for physiological relevance) and include controls for non-specific binding (e.g., bovine serum albumin) .
Replicate studies under standardized conditions and use structure-activity relationship (SAR) models to reconcile data .
Basic: What safety protocols are essential for handling this compound in the laboratory?
Answer:
- PPE : Nitrile gloves, lab coat, and safety goggles (mandatory due to acute toxicity via dermal exposure) .
- Ventilation : Use fume hoods to prevent inhalation (TLV: 10 mg/m) .
- Spill management : Absorb with inert materials (e.g., vermiculite) and dispose as hazardous waste .
- Storage : Airtight container at 2–8°C to prevent hydrolysis .
Advanced: How can computational methods predict the reactivity and stability of this compound under varying experimental conditions?
Answer:
- DFT calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to predict tautomer stability (e.g., keto-enol equilibrium) .
- Molecular dynamics (MD) : Simulate solvation effects in water/DMSO mixtures to model aggregation behavior .
- pKa prediction : Use software like MarvinSuite to estimate carboxylic acid dissociation (experimental pKa ~2.5) and adjust buffer systems accordingly .
Basic: What are the documented applications of this compound in medicinal chemistry?
Answer:
- Enzyme inhibition : Acts as a transition-state analog for hydrolases (e.g., angiotensin-converting enzyme) due to its rigid bicyclic structure .
- Peptide mimetics : Incorporation into pseudopeptides to enhance metabolic stability .
- Metal coordination : Chelates divalent ions (e.g., Zn) in metalloprotease inhibitors .
Advanced: What mechanistic insights explain the stereochemical lability of this compound under acidic conditions?
Answer:
Racemization occurs via:
- Ring-opening : Protonation of the carbonyl oxygen leads to imine intermediate formation, enabling inversion at C4 .
- Solvent-assisted pathway : Polar protic solvents (e.g., HO) stabilize carbocation intermediates, accelerating epimerization .
Mitigate by using buffered conditions (pH 4–6) and non-nucleophilic acids (e.g., TFA) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.